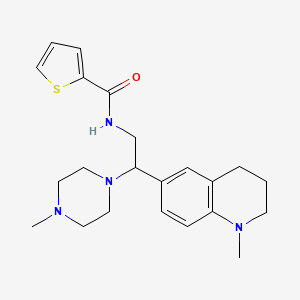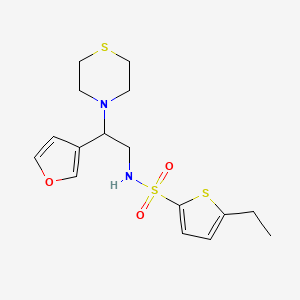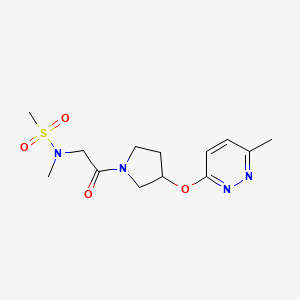![molecular formula C13H17N5O3S B2381083 2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide CAS No. 332905-18-7](/img/structure/B2381083.png)
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as allopurinol-7-sulfonamide and is a derivative of allopurinol, which is a xanthine oxidase inhibitor.
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
- The compound is involved in complex chemical reactions. For instance, it was used in studies exploring the rearrangement of chrysanthemyl alcohol in fluorosulphuric acid, leading to a variety of products and offering insights into the mechanisms of such reactions (Baig, Banthorpe, Carr, & Whittaker, 1990).
Crystal Structure Analysis
- Research has been conducted on the crystal structure of similar compounds, providing valuable data for understanding molecular configurations and interactions. For example, the study of the crystal structure of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide offers insights into the structural aspects of related molecules (Cai, Xie, Yan, Zhao, & Li, 2009).
Medicinal Chemistry Applications
- In medicinal chemistry, derivatives of this compound have been explored for potential therapeutic applications. Studies have investigated the synthesis and biological activity of similar compounds, offering potential avenues for drug development. For example, research on allosteric modifiers of hemoglobin using derivatives of this compound reveals potential clinical applications in conditions like ischemia, stroke, or tumor radiotherapy (Randad, Mahran, Mehanna, & Abraham, 1991).
Pharmacological Studies
- Pharmacological studies have examined the effects of related compounds on various biological processes. For instance, the inhibitory effects of new mercapto xanthine derivatives in human MCF7 and K562 cancer cell lines were studied, providing insights into potential anticancer properties (Sultani, Ghazal, Hayallah, Abdulrahman, Abu-Hammour, Abuhammad, Taha, & Zihlif, 2017).
Propiedades
IUPAC Name |
2-[1,3-dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O3S/c1-7(2)5-18-9-10(15-12(18)22-6-8(14)19)16(3)13(21)17(4)11(9)20/h1,5-6H2,2-4H3,(H2,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTPEDAZWVBNDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)N(C2=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)


![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)

![1-(2-(4-Methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2381012.png)


![1-(5-Bromo-thieno[3,2-c]pyrazol-1-yl)-ethanone](/img/structure/B2381016.png)
![2-[2-(4-Ethoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2381018.png)


![N-{6-[(diallylamino)sulfonyl]-1,3-benzothiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B2381021.png)
![5-[(2-Chloro-6-methylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2381023.png)